TBBz

Descripción general

Descripción

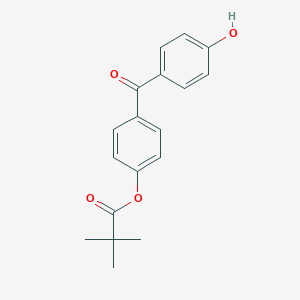

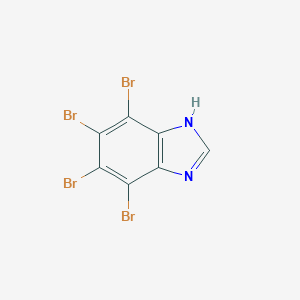

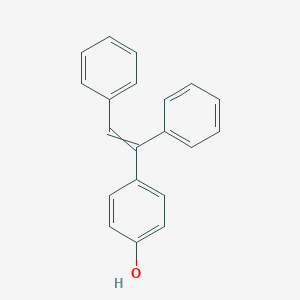

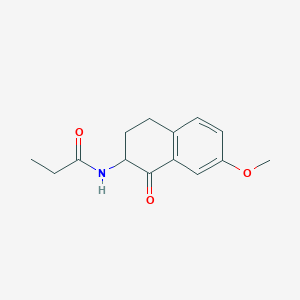

TBBz, also known as 4,5,6,7-Tetrabromobenzimidazole, is a cell-permeable halogenated benzimidazole compound that acts as a selective and ATP competitive inhibitor of casein kinase II (CK2). The inhibition constant (Ki) for the active hetero-tetrameric form of CK2 is 70 nM .

Synthesis Analysis

TBBz and its analogue 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) have been used as starting points for the synthesis of potent CK2 inhibitors. This includes compounds that are further substituted in the five-membered ring .

Molecular Structure Analysis

TBBz has a molecular formula of C7H2Br4N2 and a molecular weight of 433.72 . It is a small molecule that can penetrate the blood-brain barrier (BBB) due to its lipophilic properties .

Chemical Reactions Analysis

Thiabendazole (TBZ) is a fungicide and anthelmintic drug commonly found in food products. Different analytical methods can be used to determine the presence and concentration of TBZ in samples. Liquid chromatography (LC) and its subtypes, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), are the most commonly used methods for TBZ determination .

Physical And Chemical Properties Analysis

TBBz is a small molecule with a low molecular weight of 194.154 g/mol. Its lipophilic character allows it to act as a potent alkylating agent .

Aplicaciones Científicas De Investigación

Treatment of Huntington’s Disease

Tetrabenazine is a US Food and Drug Administration (FDA)-approved drug that exhibits a dopamine depleting effect and is used for the treatment of chorea in Huntington’s disease . It binds and inhibits vesicular monoamine transporter type 2, which is responsible for importing neurotransmitters from the cytosol to the vesicles in neuronal cells .

Parkinson’s Disease Drug Discovery

The highly potent inhibitory activity of tetrabenazine has led to its advanced applications and in-depth investigation of prodrug design and metabolite drug discovery . Radioisotopically labeled tetrabenazine permits the early diagnosis of Parkinson’s disease, which is difficult to treat during the later stages of this disease .

Synthesis of Enantiomerically Pure Tetrabenazine

The synthesis of enantiomerically pure tetrabenazine has been pursued . This process is important for the development of more effective and safer drugs.

Development of Tetrabenazine Derivatives

After a series of research studies, tetrabenazine derivatives such as valbenazine and deutetrabenazine have been approved by the US FDA . These derivatives offer new treatment options for patients.

Dopaminergic Signal Transmission

Tetrabenazine contributes to the release of neurotransmitters inside the cell to the synaptic cleft, resulting in dopaminergic signal transmission . This process is crucial for the functioning of the nervous system.

Food Safety Testing

A rapid and sensitive immunoassay for the simultaneous detection of thiabendazole (TBZ) and carbendazim (CBZ) was developed by using magnetic nanoparticles (MNPs) and two-color upconversion nanoparticles (UCNPs) . This multiplexed analysis format has potential applications for rapid, efficient detection of multiple food risk factors .

Fungicide and Parasiticide in Food Products

To improve the control and detection methods of thiabendazole (TBZ), a fungicide and parasiticide often used in food products, the performance of the SERS technique applied to frozen blueberry fruits available on the market was investigated .

Control of Dopamine Levels

Due to the importance of VMAT2 in controlling the dopamine levels found in the human body, numerous approaches to controlling VMAT2 have been studied toward the treatment of related diseases, such as Parkinson’s disease (PD), Huntington’s disease (HD), and schizophrenia .

Mecanismo De Acción

Target of Action

TBBz, or 4,5,6,7-tetrabromo-benzimidazole, is a potent inhibitor of the protein kinase CK2 . Protein kinase CK2 plays a crucial role in various biological processes, including cell growth, proliferation, and the transduction of prosurvival signals . It is also involved in the regulation of gene expression and protein synthesis .

Mode of Action

TBBz interacts with CK2, blocking its activity . This interaction results in the inhibition of CK2’s ability to phosphorylate its target proteins, leading to changes in the cellular processes that CK2 regulates .

Biochemical Pathways

The inhibition of CK2 by TBBz affects several biochemical pathways. For instance, it blocks the mitogen-induced mRNA expression of immediate early genes . This inhibition impacts the transcription process, as demonstrated by the arrest of RNA Polymerase II (RNAPII) elongation along the mitogen inducible gene, EGR1 .

Pharmacokinetics

It is known that tbbz is a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of TBBz.

Result of Action

The inhibition of CK2 by TBBz has several molecular and cellular effects. It leads to a decrease in cell proliferation, in part, by inhibiting pathways that regulate transcription elongation . TBBz is more effective than its analogue TBBt in inducing apoptosis and, to a lesser degree, necrosis in transformed human cell lines .

Safety and Hazards

Propiedades

IUPAC Name |

4,5,6,7-tetrabromo-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEIRDBRYBHAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408803 | |

| Record name | 4,5,6,7-tetrabromobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrabromobenzimidazole | |

CAS RN |

577779-57-8 | |

| Record name | 4,5,6,7-tetrabromobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TBBz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B16079.png)

![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)

![(E)-1-[4-[2-(N,N-Dimethylamino)ethoxy]phenyl]-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene](/img/structure/B16099.png)

![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B16100.png)